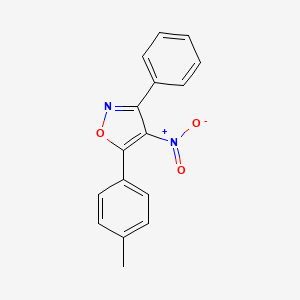

5-(4-Methylphenyl)-4-nitro-3-phenyl-1,2-oxazole

Description

Properties

CAS No. |

66692-96-4 |

|---|---|

Molecular Formula |

C16H12N2O3 |

Molecular Weight |

280.28 g/mol |

IUPAC Name |

5-(4-methylphenyl)-4-nitro-3-phenyl-1,2-oxazole |

InChI |

InChI=1S/C16H12N2O3/c1-11-7-9-13(10-8-11)16-15(18(19)20)14(17-21-16)12-5-3-2-4-6-12/h2-10H,1H3 |

InChI Key |

FSRBSTKSZSEXQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-phenyl-5-(p-tolyl)isoxazole typically involves the cycloaddition of nitro compounds with activated aldehydes or ketones. One common method is the reaction of anisaldehyde with nitrostilbene under basic conditions and heat, leading to the formation of isoxazole derivatives . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: Industrial production methods for isoxazole derivatives often employ large-scale cycloaddition reactions using readily available starting materials. The process is optimized for high yield and regioselectivity, ensuring the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-3-phenyl-5-(p-tolyl)isoxazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The phenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Reduction of the nitro group: leads to the formation of 4-amino-3-phenyl-5-(p-tolyl)isoxazole.

Substitution reactions: can yield various halogenated derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Oxazole derivatives, including 5-(4-Methylphenyl)-4-nitro-3-phenyl-1,2-oxazole, have been investigated for their potential as anticancer agents. Research has shown that certain oxazole derivatives can induce apoptosis in cancer cells and exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from oxazole scaffolds have demonstrated activity against human colon adenocarcinoma and breast cancer cell lines, with some derivatives achieving IC50 values below 1 µM .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways related to cell proliferation and apoptosis. Studies indicate that the introduction of electron-withdrawing groups in the para position of the aromatic ring enhances biological activity by facilitating interactions with cellular targets involved in cancer progression .

Anti-inflammatory Properties

Oxazole derivatives are also being explored for their anti-inflammatory properties. Compounds similar to this compound have shown promise in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune responses .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives against various bacterial and fungal strains. The compound has been tested for its efficacy against Gram-positive and Gram-negative bacteria, showing promising results comparable to traditional antibiotics .

Table: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 31.25 | Antibacterial |

| Reference Drug (Ciprofloxacin) | 15.60 | Antibacterial |

| Fluconazole | 125 | Antifungal |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization processes and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of oxazole derivatives for their anticancer activity against multiple cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The study found that certain modifications to the oxazole structure significantly enhanced cytotoxicity, with some compounds achieving IC50 values as low as 0.19 µM against HCT-116 cells .

Case Study 2: Anti-inflammatory Assessment

In another investigation focusing on anti-inflammatory properties, a series of oxazole derivatives were tested for their ability to inhibit cytokine production in vitro. The results indicated that specific substitutions on the oxazole ring led to a marked decrease in inflammatory markers in treated cell lines .

Mechanism of Action

The mechanism of action of 4-Nitro-3-phenyl-5-(p-tolyl)isoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The isoxazole ring can bind to various receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects :

- The nitro group at position 4 in the target compound distinguishes it from derivatives like 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2-oxazole (), which lacks nitro but includes a methoxy group for improved solubility.

- Steric and Electronic Differences : The 4-methylphenyl group at position 5 in the target compound increases steric hindrance compared to smaller substituents (e.g., ethyl or hydrogen in other analogs).

Physicochemical Properties: The target compound’s lipophilicity (logP ≈ 3.5, estimated) is higher than 4-Nitro-3-phenyl-1,2-oxazole (logP ≈ 2.1) due to the 4-methylphenyl group .

Synthetic and Analytical Relevance: Crystallographic studies of similar oxazoles (e.g., 4-Nitro-3-phenyl-1,2-oxazole) utilize programs like SHELXL for refinement (). Hydrogen-bonding patterns in oxazoles (e.g., ) suggest that the nitro group in the target compound may influence crystal packing and stability.

Biological Activity

5-(4-Methylphenyl)-4-nitro-3-phenyl-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential pharmacological applications based on recent research findings.

Chemical Structure and Synthesis

The compound features an oxazole ring, which is characterized by a nitrogen atom within a five-membered aromatic structure. Its molecular formula is , incorporating both nitro and phenyl groups that enhance its biological interactions. Synthesis methods typically involve the reaction of substituted phenyl compounds with appropriate nitro precursors to form the oxazole structure.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antibacterial activity. A study evaluating various derivatives of oxazoles found that compounds with similar structures showed effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound's activity is attributed to the presence of the nitro group, which is known to enhance antimicrobial efficacy.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Aspergillus niger | 64 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains. The antifungal efficacy was assessed using the cup plate method at a concentration of 1 µg/mL, indicating potential for therapeutic use in treating fungal infections .

The biological activity of this compound is thought to be influenced by its structural components. The nitro group is hypothesized to participate in redox reactions, leading to the generation of reactive nitrogen species that can disrupt microbial cell membranes and inhibit essential cellular processes. Furthermore, the phenyl substituents may enhance lipophilicity, facilitating better membrane penetration.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several oxazole derivatives, this compound was identified as one of the most potent compounds against E. faecium, demonstrating significant antibacterial and antibiofilm activities. This study highlighted the potential for further optimization through structural modifications to enhance efficacy while reducing toxicity .

Case Study 2: Anti-inflammatory Potential

Another investigation into related oxazole derivatives suggested that compounds with similar structures exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). While specific data for this compound remains limited, its structural analogs indicate a promising pathway for anti-inflammatory drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Methylphenyl)-4-nitro-3-phenyl-1,2-oxazole, and how can reaction yields be optimized?

- Methodology : The synthesis of oxazole derivatives typically involves cyclization reactions, such as the condensation of nitrile oxides with dipolarophiles. For nitro-substituted oxazoles, nitration steps require careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Optimization can be achieved by varying solvents (DMF, THF) and catalysts (EDC·HCl, HOBt) .

- Key Parameters :

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield adjacent protons).

- HRMS : Confirm molecular weight (C₁₆H₁₃N₃O₃, exact mass 295.096 g/mol) .

- HPLC : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How does the nitro group at position 4 influence the compound’s electronic properties and reactivity?

- Methodology :

- Computational Studies : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. The nitro group is strongly electron-withdrawing, which polarizes the oxazole ring and enhances electrophilic substitution at position 5 .

- Experimental Validation : Compare reactivity with non-nitrated analogs in halogenation or sulfonation reactions .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial studies) with controls for solvent effects (DMSO <1% v/v).

- Structural Confirmation : Re-analyze disputed samples via X-ray crystallography (see Acta Crystallographica protocols in ).

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with Tukey’s post-hoc test) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450).

- MD Simulations : Analyze stability of ligand-protein complexes in explicit solvent (GROMACS) over 100 ns trajectories.

- Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Safety and Handling

Q. What are the critical safety protocols for handling nitro-substituted oxazoles?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.